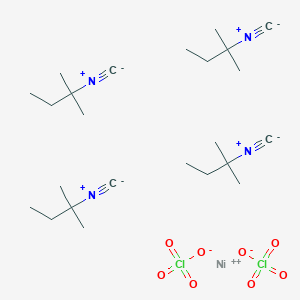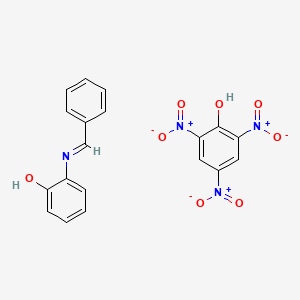
2-(Benzylideneamino)phenol;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylideneamino)phenol: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications2-(Benzylideneamino)phenol is an organic compound known for its applications in organic synthesis and as a ligand in coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)phenol: can be synthesized through the condensation reaction of benzaldehyde with 2-aminophenol under acidic or basic conditions . The reaction typically involves mixing equimolar amounts of benzaldehyde and 2-aminophenol in a suitable solvent, such as ethanol, and heating the mixture to reflux.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid . The reaction involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol. This process requires careful control of temperature and reaction conditions to avoid the formation of undesired by-products .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid) in continuous reactors . The process is highly exothermic and requires efficient cooling and safety measures to prevent explosions.
Analyse Chemischer Reaktionen
2-(Benzylideneamino)phenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
2,4,6-trinitrophenol: undergoes:
Reduction: It can be reduced to form picramic acid.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.
Wissenschaftliche Forschungsanwendungen
2-(Benzylideneamino)phenol: is used in:
Coordination Chemistry: As a ligand to form metal complexes.
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
2,4,6-trinitrophenol: has applications in:
Explosives: Used in military and industrial explosives.
Dyes: Historically used as a yellow dye.
Antiseptics: Used in medical applications for its antiseptic properties.
Wirkmechanismus
2-(Benzylideneamino)phenol: acts as a ligand by coordinating with metal ions through its nitrogen and oxygen atoms, forming stable complexes .
2,4,6-trinitrophenol: exerts its explosive effects through rapid decomposition, releasing gases and heat. The nitro groups in the molecule are responsible for its high reactivity and explosive nature .
Vergleich Mit ähnlichen Verbindungen
2-(Benzylideneamino)phenol: can be compared with other Schiff bases, such as 2-(benzylideneamino)aniline and 2-(benzylideneamino)thiophenol , which have similar structures but different substituents on the aromatic ring .
2,4,6-trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol , but it is more acidic and has a higher explosive potential due to the presence of three nitro groups .
Eigenschaften
CAS-Nummer |
106113-98-8 |
|---|---|
Molekularformel |
C19H14N4O8 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
2-(benzylideneamino)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H11NO.C6H3N3O7/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10,15H;1-2,10H |
InChI-Schlüssel |
LOSJAVICDVIBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

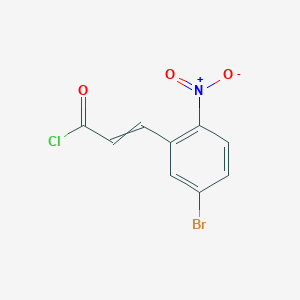
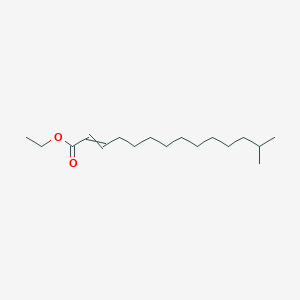
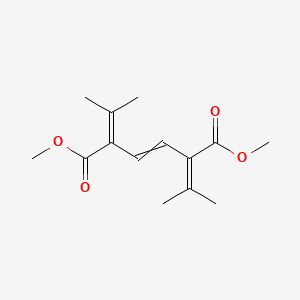

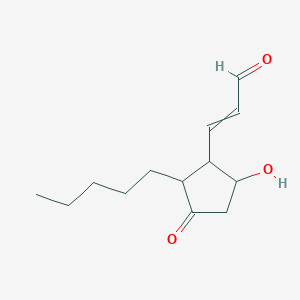
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
